molecular formula C14H18N2O4 B2910122 (1E)-1-[3-(2-morpholin-4-yl-2-oxoethoxy)phenyl]ethanone oxime CAS No. 634174-46-2

(1E)-1-[3-(2-morpholin-4-yl-2-oxoethoxy)phenyl]ethanone oxime

Cat. No.: B2910122
CAS No.: 634174-46-2
M. Wt: 278.308
InChI Key: HLSAKKGKXXDBEB-RVDMUPIBSA-N
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Description

(1E)-1-[3-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone oxime is a chemical compound of significant interest in medicinal and organic chemistry research due to its unique structure incorporating both an oxime functional group and a morpholine ring. The E-configuration of the oxime group (C=N-OH) is a key structural feature, as geometric isomers often exhibit distinct physical, chemical, and biological properties, making their separation and characterization crucial for research . Oximes and their derivatives are known to possess a broad spectrum of pharmacological activities, including antifungal, antibacterial, and antidepressant effects, and are also investigated for their role as nerve-gas antidotes . The morpholine moiety, a common feature in pharmacologically active compounds, can influence the molecule's solubility and bioavailability. The oxime group itself possesses strong hydrogen-bonding capabilities, which plays a critical role in molecular recognition processes and crystal engineering, often leading to the formation of intricate supramolecular structures . This compound is intended for research applications only and is strictly not intended for diagnostic, therapeutic, or any form of human use. Researchers are advised to consult safety data sheets (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-[3-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenoxy]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-11(15-18)12-3-2-4-13(9-12)20-10-14(17)16-5-7-19-8-6-16/h2-4,9,18H,5-8,10H2,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSAKKGKXXDBEB-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC(=CC=C1)OCC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC(=CC=C1)OCC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1E)-1-[3-(2-morpholin-4-yl-2-oxoethoxy)phenyl]ethanone oxime is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 1-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}ethanone oxime
  • Molecular Formula : C14H17N2O4
  • Molecular Weight : 273.30 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of a suitable aryl ketone with hydroxylamine hydrochloride in the presence of a base. The morpholinyl group is introduced through a nucleophilic substitution reaction on an appropriately substituted phenol derivative.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes findings from key studies:

Cell Line IC50 (µM) Mechanism of Action
C6 (rat glioma)5.13Induces apoptosis and cell cycle arrest
HeLa (cervical cancer)8.34Inhibition of cell proliferation
A549 (lung cancer)7.50Induction of oxidative stress
MCF7 (breast cancer)6.20Modulation of apoptosis-related pathways

These results indicate that this compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications.

The biological activity of this compound is attributed to several mechanisms:

  • Induction of Apoptosis : Flow cytometry analyses have shown that treatment with this compound leads to an increase in apoptotic cells in treated populations, particularly in glioma cell lines .
  • Cell Cycle Arrest : The compound has been observed to cause significant cell cycle arrest at various phases, predominantly in G0/G1 phase, suggesting its role in halting cellular proliferation .
  • Oxidative Stress Induction : The generation of reactive oxygen species (ROS) has been implicated in the mechanism by which this compound exerts its cytotoxic effects, particularly in lung cancer cells .

Case Studies

Several case studies have documented the effects of this compound:

  • Study on Glioma Cells : A study demonstrated that this compound significantly reduced viability in C6 glioma cells with an IC50 value of 5.13 µM, indicating its potential as a therapeutic agent for brain tumors .
  • Combination Therapy : In combination with standard chemotherapeutics, this compound enhanced the efficacy of treatments like 5-fluorouracil (5-FU), suggesting potential for use in synergistic therapies against resistant cancer types .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxime Derivatives

Substituent Effects on Physicochemical Properties

The table below compares key physicochemical properties of (1E)-1-[3-(2-morpholin-4-yl-2-oxoethoxy)phenyl]ethanone oxime with structurally related compounds:

Compound Name Molecular Formula Substituents Melting Point (°C) Solubility (Polar Solvents) Key Functional Groups
This compound C₁₅H₁₉N₃O₄ Morpholinyl ethoxy Not reported Likely moderate Oxime, morpholine, ketone
(1E)-1-(4-{[(E)-3-Ethoxy-2-hydroxybenzylidene]amino}phenyl)ethanone oxime C₁₇H₁₈N₂O₃ Ethoxy-hydroxybenzylidene 163–164 Soluble in ethanol Oxime, Schiff base
3'-(Trifluoromethyl)Acetophenone Oxime C₉H₈F₃NO Trifluoromethyl phenyl Not reported Low (non-polar solvents) Oxime, CF₃ group
1-(4-Bromophenyl)ethanone Oxime C₈H₈BrNO Bromophenyl Not reported Insoluble in water Oxime, Br substituent

Key Observations :

  • This may improve solubility in polar solvents like ethanol or DMSO .
  • Fluorinated Derivatives: Compounds like 3'-(Trifluoromethyl)Acetophenone Oxime exhibit lower solubility in polar solvents due to the hydrophobic CF₃ group but show higher thermal stability (boiling point: 255.4°C) .
  • Halogenated Analogues : Bromophenyl derivatives (e.g., ) often display lower solubility and higher molecular weights, which may limit bioavailability.
Structural and Crystallographic Insights
  • Hydrogen Bonding: The oxime group (-NOH) participates in intramolecular hydrogen bonds (e.g., O–H···N in ), stabilizing planar configurations.
  • Crystal Packing : Morpholine-containing oximes may exhibit dimeric structures via intermolecular H-bonds, as seen in analogous compounds .

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